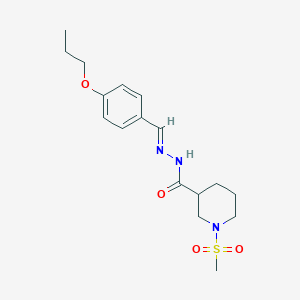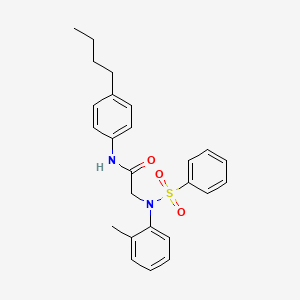
N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide
Overview
Description
N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide, also known as CLIMAZOLE, is a synthetic organic compound that belongs to the class of imidazole antifungal agents. CLIMAZOLE is widely used in scientific research for its antifungal properties and has shown promising results in the treatment of various fungal infections.
Mechanism of Action
The mechanism of action of N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide targets the enzyme lanosterol 14α-demethylase, which is responsible for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterols and disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has been shown to have minimal toxicity to mammalian cells, making it a safe and effective antifungal agent. However, it has been reported to cause mild irritation and allergic reactions in some individuals. Moreover, N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has been found to inhibit the growth of some bacterial species, suggesting its potential use as a broad-spectrum antimicrobial agent.
Advantages and Limitations for Lab Experiments
N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a long shelf life. Moreover, N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for antifungal research. However, N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has some limitations, including its narrow spectrum of activity and the potential for the development of resistance in fungal species.
Future Directions
There are several future directions for N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide research. One potential area of research is the development of new analogs with improved efficacy and reduced toxicity. Moreover, N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has shown promising results in the treatment of other diseases such as cancer and Alzheimer's disease, and further studies are needed to explore its potential therapeutic applications in these areas. Additionally, the combination of N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide with other antifungal agents could lead to the development of more potent and effective treatments for fungal infections.
Scientific Research Applications
N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has been extensively used in scientific research for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has also been used in combination with other antifungal agents to enhance their efficacy. Moreover, N-benzyl-5-(3-chlorophenyl)-N-methyl-3-isoxazolecarboxamide has been studied for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(12-13-6-3-2-4-7-13)18(22)16-11-17(23-20-16)14-8-5-9-15(19)10-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGHTSOBJHEZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(3-chlorophenyl)-N-methyl-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-phenylacetamide](/img/structure/B4757003.png)
![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4757011.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,2-diphenylacetamide](/img/structure/B4757024.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B4757032.png)
![3-[(diethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4757045.png)


![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B4757050.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4757069.png)
![4-tert-butyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4757076.png)

![7-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757092.png)
![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-methylphenyl)glycinamide](/img/structure/B4757096.png)